molecular formula C15H16N2O B13773326 1-Aziridinepropionamide, N-(1-naphthyl)- CAS No. 99900-92-2

1-Aziridinepropionamide, N-(1-naphthyl)-

Cat. No.: B13773326
CAS No.: 99900-92-2
M. Wt: 240.30 g/mol
InChI Key: HIZHLBPUJWMUCD-UHFFFAOYSA-N
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Description

1-Aziridinepropionamide, N-(1-naphthyl)-, also known as 3-(aziridin-1-yl)-N-naphthalen-1-ylpropanamide, is an organic compound with the molecular formula C15H16N2O. It is a derivative of aziridine and naphthalene, characterized by the presence of an aziridine ring and a naphthyl group.

Preparation Methods

The synthesis of 1-Aziridinepropionamide, N-(1-naphthyl)- involves several steps. One common method includes the reaction of 1-naphthylamine with 2-chloroethanamine to form an intermediate, which is then reacted with aziridine to yield the final product. The reaction conditions typically involve the use of solvents such as dichloromethane or toluene, and the reactions are carried out under reflux conditions .

These optimizations may include the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

1-Aziridinepropionamide, N-(1-naphthyl)- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the aziridine ring, where nucleophiles such as amines or thiols can open the ring and form substituted products.

Common reagents and conditions used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

1-Aziridinepropionamide, N-(1-naphthyl)- has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules

    Biology: This compound has been studied for its potential biological activities, including antimicrobial and anticancer properties. Its ability to interact with biological macromolecules makes it a candidate for drug development.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent. Its interactions with enzymes and receptors in the body are of particular interest for developing new treatments for diseases.

    Industry: It is used in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 1-Aziridinepropionamide, N-(1-naphthyl)- involves its interaction with molecular targets such as enzymes and receptors. The aziridine ring can undergo nucleophilic attack, leading to the formation of covalent bonds with target molecules. This interaction can inhibit the activity of enzymes or alter the function of receptors, resulting in various biological effects .

Molecular pathways involved in its action include the inhibition of specific enzymes involved in cell signaling and metabolism. These interactions can lead to changes in cellular processes, such as cell growth and apoptosis .

Comparison with Similar Compounds

1-Aziridinepropionamide, N-(1-naphthyl)- can be compared with other similar compounds, such as:

    N-(1-Naphthyl)ethylenediamine: This compound also contains a naphthyl group and is used in similar applications, including as a reagent in chemical analysis and as a building block in organic synthesis.

    1,8-Naphthalimide derivatives: These compounds are used in the production of organic light-emitting diodes (OLEDs) and have similar structural features, including the presence of a naphthyl group.

The uniqueness of 1-Aziridinepropionamide, N-(1-naphthyl)- lies in its aziridine ring, which imparts distinct reactivity and biological activity compared to other naphthyl-containing compounds .

Properties

CAS No.

99900-92-2

Molecular Formula

C15H16N2O

Molecular Weight

240.30 g/mol

IUPAC Name

3-(aziridin-1-yl)-N-naphthalen-1-ylpropanamide

InChI

InChI=1S/C15H16N2O/c18-15(8-9-17-10-11-17)16-14-7-3-5-12-4-1-2-6-13(12)14/h1-7H,8-11H2,(H,16,18)

InChI Key

HIZHLBPUJWMUCD-UHFFFAOYSA-N

Canonical SMILES

C1CN1CCC(=O)NC2=CC=CC3=CC=CC=C32

Origin of Product

United States

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